4-Guanidinobenzoyl Chloride, Hydrochloride

Description

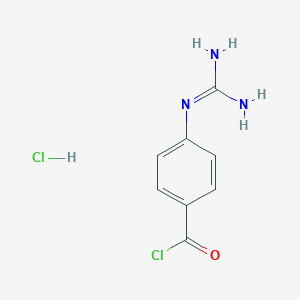

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(diaminomethylideneamino)benzoyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O.ClH/c9-7(13)5-1-3-6(4-2-5)12-8(10)11;/h1-4H,(H4,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSRWFDTGDGNLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512144 | |

| Record name | 4-[(Diaminomethylidene)amino]benzoyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7035-79-2 | |

| Record name | Benzoyl chloride, 4-[(aminoiminomethyl)amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7035-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Diaminomethylidene)amino]benzoyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Reaction Chemistry of 4 Guanidinobenzoyl Chloride, Hydrochloride

Established Synthetic Pathways for 4-Guanidinobenzoyl Chloride, Hydrochloride

The generation of this acyl chloride is most commonly achieved from its corresponding carboxylic acid, a standard transformation in organic synthesis. The selection of the chlorinating agent is crucial and dictates the reaction conditions and byproduct profile.

The most direct and widely cited method for preparing this compound is through the reaction of 4-Guanidinobenzoic Acid Hydrochloride with thionyl chloride (SOCl₂). This reaction is a conventional method for converting carboxylic acids into acyl chlorides. The process typically involves heating the carboxylic acid in an excess of thionyl chloride, which often serves as both the reagent and the solvent.

The reaction proceeds by heating the mixture to reflux, which facilitates the conversion. A typical reflux time is around 30 minutes to a few hours. During the reaction, the hydroxyl group of the carboxylic acid is replaced by a chloride ion from the thionyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the workup procedure as they can be easily removed from the reaction mixture. The resulting this compound is often used directly in subsequent synthetic steps without extensive purification. The use of catalysts like N,N-dimethylformamide (DMF) can be employed to increase the reaction rate, particularly in less reactive systems.

Table 1: Typical Reaction Parameters for Synthesis via Thionyl Chloride

| Parameter | Value / Condition | Source |

|---|---|---|

| Starting Material | 4-Guanidinobenzoic Acid | |

| Reagent | Thionyl Chloride (SOCl₂) | |

| Temperature | Reflux | |

| Reaction Time | ~30 minutes - 16 hours | |

| Byproducts | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) |

While thionyl chloride is a common reagent for the synthesis of acyl chlorides, several other chlorinating agents can be used for the conversion of carboxylic acids. These alternatives may be chosen based on substrate compatibility, reaction conditions, and the nature of the byproducts.

Phosphorus(V) Chloride (PCl₅): This solid reagent reacts with carboxylic acids under relatively mild (cold) conditions to yield the acyl chloride, along with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts.

Phosphorus(III) Chloride (PCl₃): The reaction with liquid PCl₃ is less vigorous than with PCl₅. It produces the desired acyl chloride and phosphorous acid (H₃PO₃).

Oxalyl Chloride ((COCl)₂): Often used with a catalyst like DMF, oxalyl chloride is effective under mild conditions. It decomposes into volatile byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and HCl, which simplifies product purification.

Phosgene (COCl₂): Phosgene is a highly efficient but also highly toxic chlorinating agent used industrially. The reaction requires a catalyst and produces only gaseous byproducts. Recent advancements include flow chemistry systems that generate phosgene in-situ from safer precursors like chloroform for immediate use, enhancing safety.

Table 2: Comparison of Chlorinating Agents for Acyl Chloride Synthesis

| Reagent | Formula | Typical Byproducts | Key Features |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Common, efficient, gaseous byproducts |

| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl | Solid reagent, reacts under cold conditions |

| Phosphorus(III) Chloride | PCl₃ | H₃PO₃ | Liquid reagent, non-gaseous acid byproduct |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Mild conditions, all gaseous byproducts |

Advanced Synthetic Strategies Involving this compound

The acyl chloride functionality makes this compound a highly reactive precursor for introducing the 4-guanidinobenzoyl moiety into diverse molecular scaffolds.

This compound is readily employed in esterification reactions with various alcohols and phenols. This reaction is fundamental for creating complex ester derivatives, which are prevalent in pharmacologically active compounds. The synthesis typically involves reacting the acyl chloride with a hydroxyl-containing compound in the presence of a base, such as pyridine (B92270). The base serves to neutralize the hydrogen chloride that is generated during the reaction, driving the equilibrium towards product formation.

For example, this compound has been reacted with derivatives of p-hydroxybenzoate in a pyridine solvent to produce complex ester molecules. This strategy is used to synthesize targeted enzyme inhibitors where the guanidinobenzoyl group interacts with the enzyme's active site and the remainder of the molecule provides additional binding interactions or modulates physicochemical properties.

The reaction between an acyl chloride and an amine to form an amide bond is a robust and efficient transformation. This compound is utilized in this capacity to acylate amines, including the N-terminus of amino acids and peptides. This is a key reaction in peptide chemistry for modifying peptide chains or for synthesizing peptidomimetics.

In a notable application, this compound has been used in a condensation reaction with glycine tert-butyl ester. The reaction occurs in a solvent system like acetonitrile/pyridine, where pyridine acts as the base to scavenge the released HCl. This forms an N-(4-guanidinobenzoyl)glycine derivative, demonstrating the utility of the compound as a peptide coupling agent to introduce the specific 4-guanidinobenzoyl group, which can mimic the side chains of arginine or lysine (B10760008).

The primary value of this compound in advanced synthesis lies in its use for derivatization to create molecules with specific, targeted functions. The 4-guanidinium group is a strong basic group that is protonated at physiological pH. It is recognized as a bioisostere for the side chains of arginine and lysine residues. This makes the 4-guanidinobenzoyl moiety an excellent "warhead" for targeting the S1 specificity pocket of serine proteases, which preferentially bind to basic amino acid residues.

A key example is the design and synthesis of enteropeptidase inhibitors. By reacting this compound with various amino acid and heterocyclic scaffolds, researchers have developed potent and specific inhibitors. In these molecules, the guanidinium (B1211019) group forms a critical ionic interaction with an aspartic acid residue (Asp) in the enzyme's S1 pocket, anchoring the inhibitor and leading to covalent modification of the catalytic serine residue. This targeted derivatization approach highlights the compound's importance in medicinal chemistry and drug discovery.

Table 3: Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| This compound | C₈H₉Cl₂N₃O |

| 4-Guanidinobenzoic Acid Hydrochloride | C₈H₁₀ClN₃O₂ |

| Thionyl Chloride | SOCl₂ |

| Sulfur Dioxide | SO₂ |

| Hydrogen Chloride | HCl |

| N,N-dimethylformamide | C₃H₇NO |

| Phosphorus(V) Chloride | PCl₅ |

| Phosphorus Oxychloride | POCl₃ |

| Phosphorus(III) Chloride | PCl₃ |

| Phosphorous Acid | H₃PO₃ |

| Oxalyl Chloride | C₂Cl₂O₂ |

| Carbon Dioxide | CO₂ |

| Carbon Monoxide | CO |

| Phosgene | COCl₂ |

| Chloroform | CHCl₃ |

| Pyridine | C₅H₅N |

| p-Hydroxybenzoate | C₇H₅O₃⁻ |

| Glycine tert-butyl ester | C₆H₁₃NO₂ |

| Acetonitrile | C₂H₃N |

| Arginine | C₆H₁₄N₄O₂ |

| Lysine | C₆H₁₄N₂O₂ |

Reaction Mechanisms and Kinetics in this compound Chemistry

The reactivity of this compound is fundamentally governed by the chemistry of its acyl chloride group, which is significantly influenced by the electronic properties of the para-guanidinium substituent. Reactions involving this compound primarily proceed through nucleophilic acyl substitution, a well-established mechanism for carboxylic acid derivatives. The kinetics and selectivity of these reactions are intricately linked to the nature of the nucleophile, the reaction conditions, and the powerful electronic effects exerted by the guanidinium group.

Nucleophilic Acyl Substitution Mechanisms

The primary reaction pathway for this compound is nucleophilic acyl substitution. This class of reaction involves the replacement of the chloride leaving group on the acyl carbon with a nucleophile. uni.edu The generally accepted mechanism for this transformation with negatively charged or strong nucleophiles is a two-step process known as the addition-elimination mechanism. uni.edu

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu:) on the electrophilic carbonyl carbon of the benzoyl chloride. This is typically the rate-determining step. The attack leads to the formation of a transient, high-energy tetrahedral intermediate where the carbon atom is sp³ hybridized.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and in the process, the most stable leaving group is expelled. In this case, the chloride ion (Cl⁻) is an excellent leaving group, facilitating the forward reaction to yield the final acylated product.

Role of the Guanidinium Group in Reaction Selectivity and Rate

The guanidinium group at the para position of the benzene (B151609) ring plays a critical role in modulating the reactivity of the acyl chloride. At physiological or neutral pH, the highly basic guanidine (B92328) group (pKaH ≈ 13.6) exists almost exclusively in its protonated form, the guanidinium cation. wikipedia.org This positively charged group exerts a powerful electron-withdrawing effect on the entire benzene ring through both inductive and resonance effects.

This strong electron-withdrawing nature has a profound impact on the reaction rate:

Rate Acceleration: The guanidinium group significantly depletes electron density from the phenyl ring and, consequently, from the carbonyl carbon. This increases the partial positive charge on the carbonyl carbon, making it a much stronger electrophile. As a result, it is attacked more rapidly by nucleophiles. This effect can be quantified using the Hammett equation, which relates reaction rates to the electronic properties of substituents. utexas.eduviu.ca Electron-withdrawing groups have positive Hammett sigma (σ) values, and reactions that are accelerated by such groups have positive rho (ρ) values. The solvolysis of substituted benzoyl chlorides, for instance, shows a clear trend where electron-withdrawing groups like nitro groups accelerate the reaction compared to electron-donating groups. uni.edu It is expected that the positively charged guanidinium group would have a large, positive σ value, leading to a significant rate enhancement for nucleophilic acyl substitution.

Transition State Stabilization: The rate-determining step is the formation of the negatively charged tetrahedral intermediate. The potent electron-withdrawing guanidinium group helps to stabilize this developing negative charge, thereby lowering the activation energy of the transition state and accelerating the reaction.

In terms of selectivity, the guanidinium group can influence interactions with nucleophiles. Its ability to form hydrogen bonds and engage in cation-π interactions can orient incoming nucleophiles, potentially leading to enhanced selectivity in complex systems. nih.gov For instance, in reactions with bifunctional nucleophiles, the guanidinium moiety could interact with one part of the nucleophile, pre-organizing it for attack at the acyl chloride center.

Influence of Reaction Conditions on Product Formation and Yields

The outcome of reactions involving this compound is highly dependent on the specific conditions employed, including the choice of solvent, nucleophile, temperature, and the presence of a base.

Influence of Solvent: The solvent plays a crucial role in both stabilizing the reactants and intermediates and, in some cases, participating in the reaction (solvolysis). The solvolysis rates of benzoyl chlorides are known to be dependent on both the ionizing power and the nucleophilicity of the solvent. rsc.org For instance, reactions in highly polar, protic solvents like water or alcohols can lead to hydrolysis or alcoholysis, respectively, competing with the desired reaction. The choice of an appropriate inert solvent is therefore critical to maximize the yield of the desired product.

Influence of Nucleophile and Base: The nature of the nucleophile dictates the product. Stronger nucleophiles react faster. For example, primary amines react readily to form amides. The presence of a base is often required to neutralize the hydrochloric acid (HCl) produced during the reaction, which can otherwise protonate the nucleophile, rendering it unreactive, or catalyze side reactions. However, the choice of base and temperature can alter the reaction pathway. In a study on the acylation of triaminoguanidines with benzoyl chloride, the use of a weak base (sodium carbonate) at mild temperatures favored the formation of the simple acylated product. In contrast, using a stronger base (sodium hydroxide) at elevated temperatures led to a subsequent intramolecular cyclization, forming a different mesoionic product. reddit.com

Data on Analogous Acylation Reactions:

| Para Substituent (X) in X-C₆H₄COCl | Hammett Constant (σₚ) | Rate Constant (k) at 25°C (min⁻¹) |

|---|---|---|

| -OCH₃ | -0.27 | 0.0175 |

| -CH₃ | -0.17 | 0.0336 |

| -H | 0.00 | 0.0590 |

| -I | +0.18 | 0.0617 |

| -Cl | +0.23 | 0.1044 |

| -NO₂ | +0.78 | 1.15 |

As shown in the table, electron-withdrawing groups (positive σₚ values) like -Cl and especially -NO₂ significantly increase the rate of reaction compared to electron-donating groups like -OCH₃ and -CH₃. Given that the para-guanidinium group is a powerful electron-withdrawing substituent, it would be expected to have a rate constant for alcoholysis significantly greater than that of p-nitrobenzoyl chloride.

The following table demonstrates how reaction conditions, such as the choice of catalyst and reaction time, can influence the conversion and yield in the acylation of anisole with benzoyl chloride, another analogous reaction.

| Catalyst | Reaction Time (min) | Benzoyl Chloride Conversion (%) | Yield of 4-Methoxyacetophenone (%) |

|---|---|---|---|

| HBEA Zeolite (H12) | 240 | 62 | 58 |

| HBEA Zeolite (H12) | 720 | 75 | 71 |

| HBEA Zeolite (H12) | 1440 | 83 | 78 |

| HBEA Zeolite (H24) | 240 | 65 | 62 |

| HBEA Zeolite (H24) | 720 | 78 | 74 |

| HBEA Zeolite (H24) | 1440 | 81 | 76 |

These examples underscore the importance of carefully controlling reaction parameters to achieve the desired product with high yield and selectivity when working with reactive acylating agents like this compound.

Applications of 4 Guanidinobenzoyl Chloride, Hydrochloride in Chemical Biology and Medicinal Chemistry

Design and Synthesis of Protease Inhibitors

The design of protease inhibitors often leverages the chemical reactivity of 4-guanidinobenzoyl chloride. As an acyl chloride, it readily reacts with nucleophiles like alcohols and amines to form stable ester or amide linkages. This allows for its conjugation to various molecular scaffolds, creating bifunctional molecules where the guanidinobenzoyl group acts as the "warhead" targeting the protease active site, and the scaffold can be modified to tune properties such as selectivity, potency, and pharmacokinetics.

For example, in the synthesis of enteropeptidase inhibitors, 4-carbamimidamidobenzoyl chloride hydrochloride (a synonym for 4-guanidinobenzoyl chloride, hydrochloride) was reacted with an appropriate alcohol-containing core structure at elevated temperatures to yield the desired 4-guanidinobenzoate derivatives. nih.gov Similarly, the synthesis of derivatives of 6-amidino-2-naphthyl 4-guanidinobenzoate (Nafamostat) involved modifying the parent structure to explore structure-activity relationships, leading to compounds with improved properties. nih.gov

Targeting Serine Proteases with Guanidinobenzoyl Moieties

The guanidinobenzoyl moiety is a hallmark feature of many inhibitors targeting serine proteases. mdpi.compatsnap.com Serine proteases are a large family of enzymes crucial in various physiological processes, and their dysregulation is implicated in numerous diseases. mdpi.com The positively charged guanidinium (B1211019) group of the inhibitor is designed to fit into the S1 binding pocket of these enzymes, a pocket that typically accommodates the side chain of arginine or lysine (B10760008) residues of the natural substrate. mdpi.comnih.govnih.gov This mimicry is the foundation for the inhibitor's ability to selectively target trypsin-like serine proteases. mdpi.comnih.gov

Mechanism of Protease Inhibition

The inhibitory mechanism of compounds derived from 4-guanidinobenzoyl chloride often involves a two-step process characteristic of covalent inhibitors. nih.gov First, the inhibitor binds non-covalently to the protease, guided by a strong ionic interaction (salt bridge) between the positively charged guanidinium group and a conserved, negatively charged aspartic acid residue at the base of the S1 pocket. nih.govmdpi.comnih.gov

Following this initial binding, the catalytic serine residue (Ser195 in the canonical numbering) in the protease's active site performs a nucleophilic attack on the carbonyl carbon of the guanidinobenzoyl ester. nih.govresearchgate.net This attack forms a tetrahedral intermediate, which then resolves into a stable acyl-enzyme complex, effectively acylating the serine residue. nih.gov This covalent modification blocks the enzyme's active site, preventing it from processing its natural substrate. nih.govmdpi.com While the bond is covalent, it can be reversible, as the acyl-enzyme complex can be hydrolyzed, releasing the inhibitor and restoring enzyme function, though often very slowly. nih.govmdpi.com

Structure-Activity Relationships in Protease Inhibition

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of protease inhibitors based on the guanidinobenzoyl scaffold. These studies involve systematically modifying different parts of the inhibitor molecule and assessing the impact on its biological activity.

For instance, in the development of inhibitors for trypsin-like enzymes, modifications to the chemical structure of 6-amidino-2-naphthyl 4-guanidinobenzoate (Nafamostat) led to the discovery of derivatives with superior activity. nih.gov One such derivative, 6-amidino-2-naphthyl 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-benzoate, demonstrated enhanced anti-complement activity, highlighting how changes distal to the core guanidinobenzoyl group can fine-tune biological effects. nih.gov

| Target Enzyme | Structural Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Enteropeptidase | Installation of an additional carboxylic acid moiety | Enhanced affinity and lower IC50 value due to extra ionic interactions with Arg870 and Arg871. | nih.gov |

| Enteropeptidase | Comparison of methylene-inserted vs. direct-linked dicarboxylic acids | Contrary to IC50 values, methylene-inserted analogues showed more potent in vivo effects, suggesting ester stability is key. | nih.gov |

| Trypsin, Plasmin, Thrombin, etc. | Chemical modification of 6-amidino-2-naphthyl 4-guanidinobenzoate | Synthesis of 6-amidino-2-naphthyl 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-benzoate (FUT-187) resulted in superior anti-complement activity. | nih.gov |

| HIV-1 Protease | Variation of phenyl substitutions at P2 and P2' moieties | 3-substituted phenyloxazolidinones at the P2 position exhibited higher binding affinities than 2- or 4-substituted analogues. | nih.gov |

Development of Enteropeptidase Inhibitors

Enteropeptidase (also known as enterokinase) is a serine protease found in the duodenum that plays a critical role in protein digestion by activating trypsinogen (B12293085) to trypsin. nih.gov Inhibiting this enzyme is a therapeutic strategy for managing obesity by reducing protein absorption. Researchers have designed and synthesized novel series of 4-guanidinobenzoate derivatives as potent enteropeptidase inhibitors. nih.gov

These inhibitors, such as SCO-792, were developed to have minimal systemic exposure, acting locally in the gut. nih.gov The design strategy involved creating derivatives that could form a covalent acyl-enzyme complex with the catalytic serine of enteropeptidase, driven by the strong ionic interaction between the guanidinyl group and the aspartic acid residue in the S1 site. nih.gov Optimization efforts focused on balancing the in vitro IC50 value, the dissociation time, and the in vivo stability of the ester bond to achieve potent anti-obesity effects in animal models. nih.gov

Inhibition of Viral Proteases (e.g., HIV Protease, Flaviviral Proteases, TMPRSS2)

The essential role of proteases in viral replication makes them attractive targets for antiviral drug development. nih.govmdpi.com The guanidinobenzoyl moiety has proven to be a key structural element in inhibitors of several viral proteases.

TMPRSS2: The transmembrane protease serine 2 (TMPRSS2) is a host cell enzyme essential for the entry and spread of various viruses, including coronaviruses like SARS-CoV-2. mdpi.comnih.gov It primes the viral spike protein, enabling membrane fusion. nih.gov The guanidinobenzoyl group is a critical feature of known TMPRSS2 inhibitors like Camostat and Nafamostat. mdpi.comnih.gov Molecular docking and dynamics simulations have shown that this group forms highly stable salt bridge interactions with the aspartic acid residue (Asp435) in the S1 pocket of TMPRSS2, effectively blocking the enzyme's function. mdpi.comnih.gov This has led to the identification of other approved and investigational drugs containing guanidinobenzoyl or similar moieties as potential repurposed treatments for COVID-19. mdpi.comnih.gov

Flaviviral Proteases: Flaviviruses, such as Dengue (DENV), Zika (ZIKV), and West Nile (WNV) viruses, produce their proteins as a single polyprotein that must be cleaved by the viral NS2B-NS3 protease to become functional. nih.govutmb.edu This makes the NS2B-NS3 protease an essential target for antiviral therapy. nih.govutmb.edu While specific inhibitors based on 4-guanidinobenzoyl chloride are less documented for this class, the general principles of targeting serine proteases apply. The development of peptide-based and small-molecule inhibitors often focuses on mimicking the natural substrate cleavage sites, which typically involve basic residues like arginine, making guanidinium-containing structures relevant scaffolds for future design. nih.govuq.edu.au

HIV Protease: The Human Immunodeficiency Virus (HIV) protease is an aspartyl protease, not a serine protease, and is essential for the maturation of new, infectious virions. nih.govnih.gov Inhibitors of HIV protease were a major breakthrough in AIDS treatment. mdpi.comwikipedia.org Although the catalytic mechanism differs from serine proteases, the principle of designing inhibitors that mimic the natural peptide substrates is the same. wikipedia.orgmdpi.com The guanidino group is a valuable component in drug design for its ability to form strong hydrogen bonds and salt bridges, which are crucial for binding affinity in many enzyme active sites, including that of HIV protease. mdpi.com

| Viral Target | Protease Type | Role of Guanidinobenzoyl Moiety | Example Compounds | Reference |

|---|---|---|---|---|

| TMPRSS2 (Host) | Serine Protease | Mimics arginine/lysine; forms a salt bridge with Asp435 in the S1 pocket, blocking viral entry. | Camostat, Nafamostat | mdpi.comnih.gov |

| Flavivirus NS2B-NS3 | Serine Protease | Scaffold is relevant for mimicking basic residues at substrate cleavage sites. | (General peptidomimetics) | nih.govutmb.edu |

| HIV Protease | Aspartyl Protease | Guanidino groups are used in drug design to form strong hydrogen bonds and salt bridges in the active site. | (General peptidomimetics) | mdpi.com |

Covalent and Reversible Inhibition Strategies

Protease inhibitors derived from 4-guanidinobenzoyl chloride often employ a reversible covalent inhibition strategy. nih.gov This approach combines the advantages of both reversible and irreversible inhibition.

Covalent Inhibition: The inhibitor forms a stable chemical bond with the target enzyme, in this case, an acyl-enzyme intermediate with the active site serine. nih.govcambridgemedchemconsulting.com This can lead to a prolonged duration of action and high potency, as the enzyme is chemically modified and inactivated. cambridgemedchemconsulting.comnih.gov

Reversible Inhibition: Unlike irreversible inhibitors that permanently kill the enzyme, the covalent bond formed by a reversible inhibitor can be broken, typically through hydrolysis, allowing the enzyme to eventually regain function. nih.govyoutube.com This reversibility can be a significant advantage, as it may reduce the risk of off-target toxicity. If the inhibitor binds to an unintended protein, it can dissociate, minimizing long-term side effects. nih.govnih.gov

The strategy for compounds like the 4-guanidinobenzoate enteropeptidase inhibitors is to form a covalent adduct that is stable enough to effectively inhibit the target enzyme in the desired location (the gut) but is ultimately reversible, potentially contributing to a better safety profile. nih.gov This contrasts with irreversible inhibitors, where enzyme activity is only restored through the synthesis of new protein, a much slower process. youtube.com

Chemical Modification of Proteins and Biomolecules

The reactivity of the acyl chloride group, combined with the targeting ability of the guanidinium group, makes 4-guanidinobenzoyl chloride and its derivatives valuable for the chemical modification of proteins and other biomolecules.

Site-Selective Bioconjugation Strategies

Site-selective bioconjugation involves attaching a molecule of interest to a specific location on a protein. 4-Guanidinobenzoyl chloride's structure is ideally suited for targeting the active sites of trypsin-like serine proteases. The guanidinium group directs the molecule to the enzyme's S1 binding pocket, which is specifically evolved to bind arginine or lysine residues. Once positioned, the highly reactive acyl chloride can form a covalent bond with a nucleophilic residue in the active site, most commonly a serine.

A classic application of this strategy is the use of a closely related derivative, 4-nitrophenyl 4-guanidinobenzoate, for the active site titration of proteases like trypsin. nih.gov In this technique, the guanidinobenzoyl portion of the molecule directs it to the active site, where it acylates the catalytic serine. This reaction is a highly specific, 1:1 stoichiometric event. The release of the p-nitrophenol leaving group, which is chromogenic, allows for the precise quantification of the number of active enzyme molecules in a sample. nih.gov This active site-directed labeling is a prime example of a highly efficient and site-selective bioconjugation strategy.

Modification of Amino Groups in Proteins

As an acyl chloride, 4-guanidinobenzoyl chloride can react with various nucleophilic groups on a protein. The most common targets are the primary amino groups, which include the N-terminal α-amino group and the ε-amino groups on the side chains of lysine residues. The reaction results in the formation of a stable amide bond, effectively acylating the protein.

While this reaction can occur with multiple surface-exposed lysines, the compound's most significant utility comes from its specificity for certain enzyme active sites. chemicalbook.com Studies on trypsin have shown that even when other amino groups on the enzyme are chemically modified, the active site can retain its ability to react with a guanidinobenzoate derivative. chemicalbook.com This highlights the strong affinity of the guanidinium group for the enzyme's binding pocket, which can override non-specific reactions elsewhere on the protein surface, particularly when the reagent is used in controlled concentrations.

Derivatization for Biological Probes and Imaging Agents

The ability to selectively target and covalently modify proteases makes 4-guanidinobenzoyl chloride a useful scaffold for creating biological probes. By attaching a reporter molecule—such as a fluorophore, a chromophore, or a tag like biotin—to the benzoyl ring, researchers can create agents that specifically label the active site of a target enzyme.

As previously mentioned, 4-nitrophenyl 4-guanidinobenzoate serves as a chromogenic probe for quantifying active proteases. nih.gov The guanidinobenzoyl moiety acts as the "warhead" that delivers the probe to its target. Upon reaction, the release of the brightly colored p-nitrophenolate ion provides a simple and direct optical readout. nih.gov This principle can be extended to develop other types of probes. For instance, while not explicitly detailed in the reviewed literature, the compound's chemistry allows for its potential use in generating more advanced probes for applications such as fluorescence microscopy or PET imaging, by linking it to suitable reporter groups.

Application in the Synthesis of Biologically Active Compounds

Beyond direct protein modification, this compound is a crucial starting material in multi-step organic synthesis to create complex, biologically active molecules, particularly pharmaceuticals.

Precursors for Pharmaceutical Compounds

The 4-guanidinobenzoyl group is a key pharmacophore for a class of drugs that inhibit serine proteases. These enzymes play critical roles in various physiological processes, and their inhibition can be a therapeutic strategy for many diseases. This compound serves as a key building block for introducing this pharmacophore.

One major application is in the development of enteropeptidase inhibitors for the potential treatment of obesity. Enteropeptidase is a serine protease in the small intestine that is crucial for protein digestion. Researchers have synthesized novel 4-guanidinobenzoate derivatives by reacting 4-guanidinobenzoyl chloride hydrochloride with various molecular scaffolds. These resulting compounds act as covalent inhibitors by forming an acyl-enzyme complex with the catalytic serine in the enteropeptidase active site, mediated by the strong binding of the guanidinium group.

Other clinically relevant serine protease inhibitors containing the guanidinobenzoyl moiety include Camostat and Nafamostat. These drugs are used to treat conditions like chronic pancreatitis and have been investigated for their ability to inhibit TMPRSS2, a host protease that the SARS-CoV-2 virus uses for cell entry. The guanidinobenzoyl group in these drugs is critical for their function, as it mimics arginine and binds to the conserved S1 pocket of these trypsin-like proteases.

Table 1: Examples of Biologically Active Compounds Synthesized Using a 4-Guanidinobenzoyl Moiety

| Compound Name | Target Enzyme | Therapeutic Area | Reference |

|---|---|---|---|

| Camostat | Trypsin-like serine proteases (e.g., TMPRSS2) | Chronic pancreatitis, Reflux esophagitis | |

| Nafamostat | Serine proteases | Anticoagulation, Acute pancreatitis | |

| SCO-792 | Enteropeptidase | Obesity (investigational) |

Synthesis of Agrochemicals and Specialty Chemicals

This compound is recognized as a useful reagent in general organic synthesis due to its reactive nature. However, specific, large-scale applications in the synthesis of agrochemicals or other specialty chemicals (outside of the pharmaceutical context) are not widely documented in available scientific literature. Its primary documented value remains as a specialized precursor in the field of medicinal chemistry for creating targeted enzyme inhibitors.

Development of Targeted Inhibitors for Various Biological Pathways

This compound serves as a crucial starting reagent in the synthesis of targeted inhibitors for a variety of biological pathways. Its chemical structure is particularly valuable because the guanidinium group can mimic the side chain of the amino acid arginine, allowing it to bind with high affinity and specificity to the S1 pockets of many trypsin-like serine proteases. This characteristic has been exploited by medicinal chemists to design potent inhibitors for enzymes involved in diverse disease processes, from metabolic disorders to viral infections.

One significant area of research involves the inhibition of enteropeptidase, a serine protease found in the duodenum. nih.gov Enteropeptidase plays a key role in the digestive cascade, and its inhibition is being explored as a therapeutic strategy for obesity. nih.gov Researchers have synthesized novel 4-guanidinobenzoate derivatives that act as reversible covalent inhibitors of this enzyme. nih.gov These compounds form an acyl-enzyme complex with the catalytic serine residue, while the guanidinyl group establishes a strong ionic bond with an aspartic acid residue within the enzyme's S1 specificity pocket. nih.gov

In one study, a series of dihydrobenzofuran analogues were developed, with the (S)-isomer of one compound, (S)-5b, demonstrating a potent enteropeptidase inhibitory activity with an initial half-maximal inhibitory concentration (IC₅₀) value of 68 nM. nih.gov This compound also showed improved aqueous stability compared to earlier versions, leading to a significant increase in fecal protein output in preclinical models, a marker of effective enteropeptidase inhibition. nih.gov The development process highlighted the delicate balance required in modifying the inhibitor structure; introducing certain electron-withdrawing groups could destabilize the desired ester bond in the covalent adduct, negatively impacting the duration of inhibition. nih.gov

Another critical biological pathway targeted by inhibitors derived from this scaffold is the one involving Transmembrane Protease, Serine 2 (TMPRSS2). This enzyme is crucial for the priming of the spike protein of certain viruses, including SARS-CoV-2, enabling their entry into host cells. Computational studies have identified that drugs containing a guanidinobenzoyl or aminidinobenzoyl group are potential inhibitors of TMPRSS2. mdpi.com Molecular docking and simulation studies have shown that these compounds can effectively occupy the enzyme's active site. mdpi.com

The key interaction involves the formation of a stable salt bridge between the inhibitor's guanidinobenzoyl group and the carboxyl group of a specific aspartic acid residue (Asp435) in the S1 pocket of TMPRSS2. mdpi.com This strong interaction is further supported by other hydrogen bonds and van der Waals forces, leading to potent binding. mdpi.com In silico analyses have repurposed existing drugs, such as Nafamostat and Camostat, and identified others like Otamixaban and Propamidine as promising candidates for TMPRSS2 inhibition based on their molecular structure and binding stability. mdpi.com For instance, molecular dynamics simulations revealed that Nafamostat and Otamixaban could achieve a highly stable binding pose. mdpi.com

The research into both enteropeptidase and TMPRSS2 inhibitors showcases the versatility of the 4-guanidinobenzoyl moiety in designing targeted therapies. By acting as a potent anchor for the S1 pocket of specific serine proteases, it provides a reliable foundation for developing inhibitors that can modulate distinct and critical biological pathways.

Research Findings on Targeted Inhibitors

The following tables summarize key data from research on inhibitors developed using a 4-guanidinobenzoyl moiety.

Table 1: Inhibitory Activity of 4-Guanidinobenzoate Derivatives against Enteropeptidase

This table outlines the inhibitory concentration of specific compounds targeting the enzyme enteropeptidase.

| Compound | Description | Target Enzyme | IC₅₀ (initial) | Source |

| (S)-5b | Dihydrobenzofuran analogue | Enteropeptidase | 68 nM | nih.gov |

| 4b | Analogue with dicarboxylic acid moieties | Enteropeptidase | Potent activity noted | nih.gov |

| SCO-792 | Dihydrobenzofuran analogue | Enteropeptidase | Not specified | nih.gov |

Table 2: Stability of Potential TMPRSS2 Inhibitors Containing a Guanidinobenzoyl Moiety

This table presents data from molecular dynamics (MD) simulations, where a lower Root Mean Square Deviation (RMSD) indicates a more stable binding of the drug to the target enzyme.

| Drug/Compound | Target Enzyme | Binding Stability (Median RMSD) | Source |

| Nafamostat | TMPRSS2 | 2.1 Å | mdpi.com |

| Otamixaban | TMPRSS2 | 2.1 Å | mdpi.com |

| Camostat | TMPRSS2 | 2.9 Å | mdpi.com |

| Propamidine | TMPRSS2 | 2.1 Å | mdpi.com |

Advanced Analytical Characterization in 4 Guanidinobenzoyl Chloride, Hydrochloride Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure and identifying impurities in samples of 4-Guanidinobenzoyl Chloride, Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

For the closely related compound, 4-Guanidinobenzoic acid hydrochloride, ¹H NMR spectra typically show characteristic signals for the aromatic protons. nih.gov The protons on the benzene (B151609) ring, being in different chemical environments relative to the guanidinium (B1211019) and carboxyl groups, exhibit distinct chemical shifts and coupling patterns. nih.gov In deuterated solvents, the exchangeable protons of the guanidinium group may also be observed. spectrabase.com The chemical shifts are influenced by the solvent used and the concentration of the sample. organicchemistrydata.org

Table 1: Representative NMR Data for Structurally Similar Compounds

| Compound | Nucleus | Chemical Shift (ppm) |

| 4-Guanidinobenzoic acid hydrochloride | ¹H | Aromatic protons, Guanidinium protons |

| 4-Guanidinobenzoic acid hydrochloride | ¹³C | Carbonyl, Aromatic, Guanidinium carbons |

| 4-Chlorobenzoyl chloride | ¹H | ~8.03, ~7.42 |

| 4-Chlorobenzoyl chloride | ¹³C | ~167, ~142, ~135, ~131, ~129 |

Note: Specific chemical shifts are highly dependent on the solvent and instrument parameters. The data for 4-Chlorobenzoyl chloride is provided for comparative purposes. chemicalbook.comchemicalbook.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula. nih.gov

In electrospray ionization (ESI), a soft ionization technique, the compound would typically be observed as a protonated molecule [M+H]⁺. The high reactivity of the acyl chloride group may lead to the observation of ions corresponding to its hydrolysis product, 4-Guanidinobenzoic acid, especially in the presence of trace amounts of water.

While a specific mass spectrum for this compound is not publicly available, the analysis would focus on identifying the molecular ion peak and characteristic fragmentation patterns. For instance, the fragmentation of the related compound 2,5-dichlorobenzoyl chloride has been studied, which can provide insights into the expected fragmentation of the benzoyl chloride moiety. nih.gov HRMS would be critical in distinguishing the target compound from potential impurities or degradation products by providing exact mass-to-charge ratios. nih.gov

Table 2: Key Mass Spectrometry Information

| Compound | Molecular Formula | Molecular Weight | Ionization Mode | Expected Ion |

| This compound | C₈H₉Cl₂N₃O | 234.08 g/mol chemicalbook.com | ESI+ | [M+H]⁺ |

| 4-Guanidinobenzoic acid hydrochloride | C₈H₁₀ClN₃O₂ | 215.64 g/mol nih.gov | ESI+ | [M+H]⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum provides a unique "fingerprint" of the molecule, with characteristic absorption bands corresponding to the vibrations of specific bonds. researchgate.net

Key expected vibrational frequencies for this compound would include:

C=O Stretch (Acyl Chloride): A strong absorption band typically in the region of 1770-1815 cm⁻¹. This is a highly characteristic peak for the acyl chloride functional group.

C=N Stretch (Guanidinium): Strong absorptions in the 1600-1690 cm⁻¹ range.

N-H Bending (Guanidinium): Vibrations in the 1500-1650 cm⁻¹ region.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ range.

C-Cl Stretch: Absorptions in the 600-800 cm⁻¹ region.

The IR spectrum of the related 4-Guanidinobenzoic acid hydrochloride shows characteristic absorptions for the carboxylic acid and guanidinium groups. nih.gov The presence of the acyl chloride in the target compound would be definitively confirmed by the high-frequency carbonyl stretch.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Acyl Chloride) | 1770 - 1815 |

| C=N (Guanidinium) | 1600 - 1690 |

| N-H (Guanidinium) | 3100 - 3500 (stretch), 1500 - 1650 (bend) |

| Aromatic C=C | 1450 - 1600 |

| C-Cl | 600 - 800 |

Elemental Analysis (C, H, N, O, S)

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and other elements in a pure sample of this compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₈H₉Cl₂N₃O) to assess the purity of the compound.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 8 | 96.08 | 41.07% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 3.88% |

| Chlorine | Cl | 35.45 | 2 | 70.90 | 30.30% |

| Nitrogen | N | 14.01 | 3 | 42.03 | 17.96% |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.84% |

| Total | 234.08 | 100.00% |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and degradation products, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most common chromatographic methods for the analysis of non-volatile compounds like this compound. These techniques offer high resolution, sensitivity, and reproducibility.

Due to the reactive nature of the acyl chloride, in-situ hydrolysis to the corresponding carboxylic acid can occur in the aqueous mobile phases used in reversed-phase HPLC. Therefore, HPLC methods may be developed to quantify the compound as its more stable carboxylic acid derivative. nih.gov

UHPLC, with its smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. nih.gov This can be particularly advantageous for resolving closely related impurities.

Table 5: Representative HPLC/UHPLC Method Parameters for Related Compounds

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or C8, e.g., 250 mm x 4.6 mm, 5 µm (HPLC) orientjchem.org or sub-2 µm particle size (UHPLC) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% TFA or Formic Acid |

| Gradient | A time-programmed gradient from a low to a high percentage of Mobile Phase B |

| Flow Rate | 0.5 - 1.5 mL/min (HPLC), 0.2 - 0.6 mL/min (UHPLC) |

| Column Temperature | 25 - 40 °C |

| Detection | UV at a wavelength around 254 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Biological Samples

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the quantitative analysis of compounds in complex biological matrices. Its high sensitivity and selectivity make it ideal for measuring trace concentrations of analytes amidst a multitude of interfering substances. rsc.orgbioanalysis-zone.com In research involving derivatives of 4-Guanidinobenzoyl Chloride, LC-MS/MS is employed to determine compound concentrations in various in vitro assays that simulate biological environments.

For instance, in studies assessing the membrane permeability of novel enteropeptidase inhibitors derived from 4-Guanidinobenzoyl Chloride, LC-MS/MS is the method of choice for quantifying the amount of a compound that transverses a cell monolayer. nih.gov This allows researchers to calculate permeability coefficients, which are critical for understanding a drug candidate's potential for systemic exposure. nih.gov The technique is also used to monitor the stability of these compounds over time in different aqueous solutions, such as those simulating gastric (pH 1.2) and intestinal (pH 6.8) conditions. nih.gov

The general approach involves separating the target compound from the matrix components using high-performance liquid chromatography (HPLC) followed by detection with a tandem mass spectrometer. rsc.org The mass spectrometer is typically a triple quadrupole instrument, which offers excellent reproducibility and a wide dynamic range for quantification. nih.gov For guanidino compounds specifically, derivatization techniques using agents like benzoin (B196080) can be employed to enhance detection sensitivity and selectivity in various environmental and biological samples, including urine and wastewater. nih.govnih.gov This derivatization, followed by LC-MS/MS analysis, allows for quantification at levels as low as 50 nM. nih.gov

Table 1: Application of LC-MS/MS in the Study of 4-Guanidinobenzoyl Chloride Derivatives

| Application | Purpose | Matrix/Sample Type | Key Finding | Reference |

|---|---|---|---|---|

| Permeability Assay | To measure the amount of compound crossing a cellular barrier. | Cell culture media from Caco-2 cell assays. | Quantified compound concentration to calculate permeability. | nih.gov |

| Aqueous Stability | To determine the rate of compound decomposition at different pH levels. | pH 1.2 and pH 6.8 buffer solutions. | Measured remaining compound concentration at various time points. | nih.gov |

Other Advanced Analytical Approaches in Chemical Biology

Beyond direct quantification, a range of other analytical methods are used to characterize the functional activity and molecular interactions of 4-Guanidinobenzoyl Chloride derivatives.

Enzymatic Assays for Activity and Inhibition Studies

Enzymatic assays are fundamental to determining the biological activity of potential inhibitors. For derivatives of 4-Guanidinobenzoyl Chloride designed as enteropeptidase inhibitors, these assays measure the compound's ability to block the enzyme's catalytic function. nih.gov The potency of an inhibitor is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

In these studies, the assay is conducted by incubating the enzyme (e.g., human enteropeptidase), a substrate, and the inhibitor together. nih.gov The rate of substrate conversion is measured over time. By comparing the activity in the presence of the inhibitor to a control without the inhibitor, the IC₅₀ value can be determined. Research has shown that derivatives of 4-Guanidinobenzoyl Chloride can exhibit potent, time-dependent inhibition of enteropeptidase. nih.gov For example, introducing specific moieties like aspartic acid or glutamic acid can enhance inhibitory activity. nih.gov Conversely, the potential breakdown product, 4-guanidinobenzoic acid, showed no inhibitory activity against the related enzyme trypsin, highlighting that the entire molecular structure is necessary for potent inhibition. researchgate.net

Table 2: Enzymatic Inhibition Data for Select 4-Guanidinobenzoyl Chloride Derivatives against Human Enteropeptidase

| Compound | Description | IC₅₀ (initial) (nM) | IC₅₀ (apparent, 120 min) (nM) | Reference |

|---|---|---|---|---|

| 2a | Derivative with an additional aspartic acid moiety. | 450 | 18 | nih.gov |

| 2c | Derivative with an additional glutamic acid moiety. | 300 | 20 | nih.gov |

| 4b | Derivative with a directly attached amide moiety. | 14 | 1.9 | nih.gov |

In Vitro Dissociation Assays

In vitro dissociation assays are performed to understand the stability of the enzyme-inhibitor complex. This is particularly important for covalent inhibitors, which form a chemical bond with the enzyme. The assay helps determine how quickly the inhibitor dissociates from its target, providing insights into the reversibility and duration of its effect. nih.gov

The typical procedure involves first incubating the target enzyme with the inhibitor compound for a sufficient period to allow for complex formation. nih.gov Subsequently, the mixture is diluted into a buffer, and the recovery of enzymatic activity is monitored over time. A slow recovery of activity suggests a stable, long-lasting covalent bond, which is a characteristic of certain 4-guanidinobenzoate derivatives that act as reversible covalent inhibitors by forming an acyl-enzyme complex. nih.gov

Molecular Docking and Computational Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, such as a drug binding to an enzyme's active site. nih.gov These in silico studies are crucial for rationalizing observed biological activities and guiding the design of new, more potent compounds. nih.gov

For enteropeptidase inhibitors derived from 4-Guanidinobenzoyl Chloride, docking studies have revealed key molecular interactions within the enzyme's binding pockets. nih.gov The guanidinyl group is predicted to form a critical ionic interaction with an aspartic acid residue in the S1 specificity pocket of the enzyme. nih.gov Additional moieties on the inhibitor can form further interactions in adjacent sites, such as the S2 site. For example, the carboxyl groups of an aspartic acid-containing derivative (compound 2a) were shown to interact with arginine (Arg870) and lysine (B10760008) (Lys873) residues, enhancing binding affinity. nih.gov Computational studies can also be used to calculate properties like the partial positive charge on specific carbon atoms to predict the chemical stability of ester bonds within the inhibitor molecule. nih.gov

Table 3: Key Molecular Interactions Identified via Docking Studies of Enteropeptidase Inhibitors

| Inhibitor Moiety | Enzyme Residue | Binding Pocket | Type of Interaction | Reference |

|---|---|---|---|---|

| Guanidinyl group | Aspartic Acid (Asp) | S1 | Ionic Interaction | nih.gov |

| Dicarboxylic acid | Arginine (Arg870) | S2 | Ionic Interaction | nih.gov |

| Dicarboxylic acid | Arginine (Arg871) | S2 | Ionic Interaction | nih.gov |

| Dicarboxylic acid | Lysine (Lys873) | S2 | Ionic Interaction | nih.gov |

Structure Activity Relationship Sar Studies of 4 Guanidinobenzoyl Chloride, Hydrochloride Derivatives

General Principles of SAR and Quantitative SAR (QSAR) in Medicinal Chemistry

The core principle of SAR is that the biological activity of a molecule is directly related to its chemical structure. fiveable.me Medicinal chemists systematically modify a lead compound's structure and assess how these changes affect its biological activity, such as binding affinity to a receptor or enzyme inhibition. rsc.org This process helps identify the key chemical features, known as pharmacophores, that are responsible for the desired biological effect. slideshare.net

Quantitative Structure-Activity Relationship (QSAR) is a more advanced approach that aims to create a mathematical relationship between the chemical properties of a series of compounds and their biological activities. slideshare.netspu.edu.sy QSAR models use computational methods to correlate physicochemical properties—such as lipophilicity (log P), electronic effects (Hammett constant), and steric parameters—with experimental activity data. fiveable.mespu.edu.sy These models can take the form of equations that allow for the prediction of the biological activity of new, unsynthesized compounds. spu.edu.sy The goal is to guide the design of more potent and selective drug candidates, thereby reducing the number of compounds that need to be synthesized and tested, and accelerating the drug discovery process. fiveable.mespu.edu.sy A robust QSAR model can be a powerful tool for predicting the activities of potential drug candidates and understanding the molecular properties critical for biological function. acs.org

Impact of Substituent Modifications on Biological Activity

The 4-guanidinobenzoyl moiety is a well-established pharmacophore for targeting the S1 pocket of serine proteases, where the basic guanidinyl group forms a key ionic interaction with a conserved aspartic acid residue. Modifications to other parts of the molecule can fine-tune its reactivity, affinity, and selectivity.

The reactivity of the acyl-enzyme intermediate is a critical factor in the potency of covalent inhibitors. This can be modulated by placing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the benzoyl ring. studypug.com

Electron-Withdrawing Groups (EWGs): These groups, such as halogens (F, Cl) or nitro groups, pull electron density away from the aromatic ring and the attached carbonyl group. studypug.comwikipedia.org This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the catalytic serine residue of a protease. This enhanced reactivity can lead to a higher rate of enzyme acylation and thus greater inhibitory potency. For instance, in the development of enteropeptidase inhibitors, the introduction of a chlorine atom onto the guanidinobenzoyl ring was found to enhance inhibitory activity, an effect attributed to the electron-withdrawing nature of the halogen increasing the reactivity of the ester bond. nih.gov Similarly, a fluorine atom, being a smaller and stronger EWG, further improved the inhibitory activity. nih.gov

Electron-Donating Groups (EDGs): Conversely, EDGs, such as alkyl or alkoxy groups, push electron density into the ring, which can decrease the electrophilicity of the carbonyl carbon and potentially reduce the inhibitor's reactivity. studypug.comwikipedia.org

The linker connects the primary pharmacophore (the guanidinobenzoyl group) to other parts of the inhibitor that interact with additional sites on the enzyme surface (e.g., S2, S3 pockets). The length, rigidity, and stereochemistry of this linker are critical for optimal positioning of the inhibitor within the enzyme's active site. mdpi.com

Linker Length: Adjusting the length of a linker can optimize the interactions between the inhibitor and the target enzyme. In a study on enteropeptidase inhibitors, modifying the linker between a benzene (B151609) ring and an aspartic acid amide side chain had a profound impact on potency. Specifically, the removal of a methylene (B1212753) linker, thereby shortening the connection, resulted in a markedly lower IC₅₀ value, indicating a much more potent inhibitor. nih.gov This suggests that a shorter linker allowed for a more favorable binding conformation within the active site. nih.gov

Stereochemistry: The three-dimensional arrangement of atoms (stereochemistry) is crucial for biological activity. Since enzymes are chiral molecules, they often exhibit a strong preference for one stereoisomer of an inhibitor over another. Proper stereochemistry ensures that the functional groups of the inhibitor are correctly oriented to form key interactions—such as hydrogen bonds, ionic bonds, or hydrophobic interactions—with the amino acid residues of the target protein. While the provided sources focus more on linker length and substituent effects, the principle remains a cornerstone of SAR. mdpi.comnih.gov

Case Studies of SAR in Protease Inhibitor Development

The principles of SAR are best illustrated through specific examples where systematic modifications have led to the optimization of protease inhibitors.

Enteropeptidase, a serine protease, has been a target for the development of obesity treatments. One research effort focused on optimizing 4-guanidinobenzoate derivatives as potent and selective inhibitors. nih.gov The optimization process involved modifications to both the "left-hand side" (LHS) and "right-hand side" (RHS) of the lead compound.

Table 1: SAR of the "Left-Hand Side" (LHS) Benzene Ring of Enteropeptidase Inhibitors nih.gov

| Compound | Substituent (R) on Benzene Ring | IC₅₀ (initial) (nM) | T₁/₂ (min) |

|---|---|---|---|

| 3a | H | 110 | 170 |

| 3b | 2-CH₃ | 330 | 160 |

| 3c | 2-Cl | 77 | 63 |

| 3d | 2-F | 28 | 28 |

As shown in Table 1, introducing an electron-withdrawing fluorine atom at the 2-position (Compound 3d) significantly lowered the initial IC₅₀ value compared to the unsubstituted compound (3a). nih.gov However, this came at the cost of reduced stability of the enzyme-inhibitor complex (lower T₁/₂). nih.gov

Table 2: SAR of the "Right-Hand Side" (RHS) Moiety of Enteropeptidase Inhibitors nih.gov

| Compound | Modification (Substituent Position and Linker) | IC₅₀ (initial) (nM) |

|---|---|---|

| 2a | 4-position with methylene linker | 300 |

| 4a | 3-position with methylene linker | 110 |

| 4b | 3-position, no methylene linker | 16 |

Table 2 demonstrates the optimization of the inhibitor's RHS. Moving the substituent from the 4-position to the 3-position (Compound 4a) improved potency. nih.gov A more dramatic improvement was achieved by completely removing the methylene linker (Compound 4b), which resulted in a markedly lower IC₅₀ value. nih.gov

Rational design uses the insights gained from SAR and structural biology to guide the drug discovery process. nih.govnih.gov In the case of the enteropeptidase inhibitors, the SAR data was complemented by computational docking studies to understand the molecular basis for the observed activity. nih.gov

The significant increase in potency for compound 4b was rationalized through a docking model. nih.gov The model suggested that the enhanced affinity was due to the formation of additional hydrogen bonds and ionic interactions with specific amino acid residues (Arg870, Arg871, and Lys873) in the S2 binding site of the enzyme. nih.gov This structural insight, derived from the SAR data, provides a clear path for future lead optimization efforts. nih.gov By understanding which interactions are crucial for binding, medicinal chemists can design new analogs with modifications aimed at further strengthening these interactions, potentially leading to even more potent and selective inhibitors. nih.govresearchgate.net

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Applications Beyond Established Uses

While historically recognized for its role in creating protease inhibitors, 4-Guanidinobenzoyl Chloride, Hydrochloride is a versatile reagent for synthesizing a broader range of complex molecules. chemicalbook.comchemicalbook.com Its utility stems from the reactive acyl chloride group, which readily participates in acylation reactions, and the guanidinium (B1211019) group, which can be used to mimic arginine or lysine (B10760008) residues in biological contexts. google.comnih.gov

A significant area of research is the development of novel derivatives for targeted therapeutic applications. For instance, it serves as a key starting material in the synthesis of a new series of 4-guanidinobenzoate derivatives designed as enteropeptidase inhibitors for potential obesity treatment. nih.gov In these syntheses, the 4-guanidinobenzoyl chloride hydrochloride is reacted with various Boc-protected amino acids or other core structures in the presence of a base like pyridine (B92270) to form amide or ester linkages. google.comnih.gov This approach has led to the creation of compounds with enhanced inhibitory activity and improved stability. nih.gov

Examples of such synthetic endeavors include:

Reaction with Dihydrobenzofuran Analogues: Creating ester derivatives that show potent enteropeptidase inhibition. nih.gov

Modification with Isoxazoline (B3343090) Rings: Replacing unstable amide moieties with isoxazoline rings to improve the aqueous stability of the final compound while maintaining potent enzymatic inhibition. nih.gov

Synthesis of Substituted Benzoates: Reacting the acid chloride with various substituted hydroxybenzoates to create a library of potential inhibitors for structure-activity relationship (SAR) studies. google.com

These synthetic strategies highlight a move towards creating more sophisticated molecules where the 4-guanidinobenzoyl moiety provides a critical anchor for enzyme recognition, while appended structures are systematically varied to optimize pharmacological properties.

Development of this compound in Chemical Biology Tool Development

The compound is a cornerstone in the development of chemical probes and tools to investigate enzyme function and biological pathways. Its derivative, 4-nitrophenyl 4-guanidinobenzoate hydrochloride, has been utilized as a substrate for active site titration experiments to determine the concentration of active trypsin. sigmaaldrich.com The guanidinobenzoyl group mimics the preferred substrate residues (arginine/lysine) of trypsin-like serine proteases, allowing it to bind to the active site. nih.gov

This mimicry is exploited to design specific inhibitors that can serve as tools to probe the function of these enzymes. For example, inhibitors derived from 4-guanidinobenzoyl chloride hydrochloride, such as Camostat and Nafamostat, have been instrumental in studying the role of the serine protease TMPRSS2 in viral entry, including that of SARS-CoV-2. nih.gov By selectively blocking the enzyme, these tools help elucidate its role in cleaving viral spike proteins, a necessary step for membrane fusion. nih.gov

The development of such tools involves:

Designing covalent inhibitors: The reactivity of the core structure allows for the formation of a stable acyl-enzyme complex with the catalytic serine residue of the target protease. nih.gov

Incorporating reporter groups: While not a primary focus of the cited research, the synthetic tractability allows for the potential inclusion of fluorescent or affinity tags, transforming the inhibitor into a probe for enzyme localization and quantification.

Advanced Mechanistic Studies of Reactivity and Biological Interactions

Understanding the precise mechanism by which 4-guanidinobenzoyl derivatives interact with their biological targets is crucial for designing next-generation molecules. Advanced studies have moved beyond simple inhibition assays to detailed kinetic and structural analyses.

Research on enteropeptidase inhibitors derived from 4-guanidinobenzoyl chloride hydrochloride has shown they act as reversible covalent inhibitors. nih.gov The proposed mechanism involves several key steps:

Initial Binding: The inhibitor (I) binds to the enzyme (E) to form a non-covalent Michaelis complex (E-I). The positively charged guanidinyl group plays a crucial role, forming a key ionic interaction with a conserved aspartic acid residue in the S1 specificity pocket of the protease, mimicking the natural substrate. nih.gov

Acylation: The catalytic serine residue in the enzyme's active site attacks the carbonyl carbon of the guanidinobenzoyl moiety, leading to the formation of a covalent acyl-enzyme intermediate (E-I*). nih.gov

Deacylation: The acyl-enzyme complex is then hydrolyzed, releasing the inhibitor and regenerating the free enzyme. The rate of this step (governed by the rate constant k3) determines the duration of inhibition. nih.gov

| Interaction Type | Group on Inhibitor | Residue in Enzyme (Enteropeptidase) | Reference |

| Ionic Interaction | Guanidinyl Group | Aspartic Acid (in S1 pocket) | nih.gov |

| Ionic Interaction | Dicarboxylic Acid Moiety | Arg870 | nih.gov |

| Ionic Interaction | Dicarboxylic Acid Moiety | Arg871 | nih.gov |

| Hydrogen Bond | Carbonyl Oxygen of Amide | Lys873 | nih.gov |

This table summarizes key molecular interactions identified through docking studies between an enteropeptidase inhibitor derived from 4-guanidinobenzoyl chloride and the enzyme's active site.

Integration with High-Throughput Screening and Computational Design

Modern drug discovery increasingly relies on the synergy between high-throughput screening (HTS) and computational methods, a trend where 4-guanidinobenzoyl chloride and its derivatives are actively involved. columbiabiosciences.comagilent.com

High-Throughput Screening (HTS): HTS has been pivotal in identifying initial "hit" compounds. In the search for novel enteropeptidase inhibitors, HTS of compound libraries containing amidine and guanidine (B92328) structures successfully identified phenyl 4-guanidinobenzoate derivatives as promising starting points. nih.gov This initial screen provided the foundational scaffolds upon which further chemical optimization was based. HTS allows for the rapid testing of thousands of compounds, making it an efficient method for discovering molecules that interact with a specific biological target. agilent.comnih.gov

Computational Design: Computational tools are essential for refining these initial hits into lead candidates. Docking studies, using software like the Molecular Operating Environment (MOE), have been employed to visualize and analyze how 4-guanidinobenzoate derivatives fit into the active site of enzymes like enteropeptidase. nih.gov These models provide critical insights into the binding poses and key molecular interactions, such as the ionic bonds between the inhibitor's guanidinium group and the enzyme's aspartate residues. nih.gov

This computational approach allows researchers to:

Rationalize observed activity: For example, docking studies explained why adding a dicarboxylic acid moiety to the inhibitor structure enhanced binding affinity through additional interactions with arginine residues (Arg870 and Arg871) in the enzyme's S2 site. nih.gov

Guide new designs: By understanding the structural basis of binding, chemists can rationally design new derivatives with modifications predicted to improve potency or other properties, such as stability. This led to the design of compounds with enhanced inhibitory activity against enteropeptidase. nih.gov

| Compound | Target Enzyme | Method of Identification/Design | Key Finding | Reference |

| Phenyl 4-guanidinobenzoate | Enteropeptidase | High-Throughput Screening | Identified as an initial hit compound for inhibition. | nih.gov |

| Dihydrobenzofuran derivative (2a) | Enteropeptidase | Computational Docking & Synthesis | Docking guided the addition of a carboxylic acid moiety to enhance interaction with the enzyme. | nih.gov |

| Isoxazoline derivative (6b) | Enteropeptidase | Rational Design & Synthesis | Designed to improve aqueous stability while maintaining potent inhibitory activity. | nih.gov |

This table illustrates the integration of HTS and computational design in the development of novel inhibitors based on the 4-guanidinobenzoyl scaffold.

Q & A

Basic: What are the recommended synthesis methods for 4-Guanidinobenzoyl Chloride, Hydrochloride in laboratory settings?

While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous methods for benzoyl chloride derivatives (e.g., Friedel-Crafts acylation or reaction with thionyl chloride) can be adapted . For guanidine-containing compounds, a two-step approach is typical:

Acylation : React guanidine with benzoyl chloride derivatives under anhydrous conditions.

Hydrochloride Salt Formation : Treat the intermediate with hydrochloric acid in a controlled environment to precipitate the hydrochloride form.

Key considerations include using inert atmospheres (e.g., nitrogen) to prevent hydrolysis and monitoring reaction progress via thin-layer chromatography (TLC).

Basic: How should researchers handle and store this compound to ensure safety?

Based on safety data for structurally similar guanidine derivatives (e.g., Guanidine Hydrochloride):

- Handling : Use fume hoods to avoid inhalation of dust or vapors. Wear nitrile gloves, chemical-resistant goggles, and lab coats .

- Storage : Keep in airtight containers under dry conditions (<30% humidity) at 2–8°C. Separate from strong oxidizers (e.g., peroxides) to prevent exothermic reactions .

- Spill Management : Neutralize small spills with sodium bicarbonate, collect residues in sealed containers, and dispose of as hazardous waste .

Basic: What analytical techniques are suitable for characterizing this compound?

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase .

- Structural Confirmation :

- Quantitative Analysis : Gravimetric titration with silver nitrate for chloride content verification .

Advanced: How does the stability of this compound vary under different pH and temperature conditions?

While stability data specific to this compound are lacking, insights from guanidine hydrochloride suggest:

- Aqueous Solutions : Hydrolyzes rapidly at pH > 7, forming guanidine and benzoic acid derivatives. Stability is optimal at pH 2–4 .

- Thermal Degradation : Decomposes above 80°C, releasing HCl gas. Differential scanning calorimetry (DSC) is recommended to identify decomposition thresholds .

- Solid-State Stability : Hygroscopic; use desiccants (e.g., silica gel) during storage. Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .

Advanced: How can researchers resolve contradictions in reported toxicity profiles of this compound?

Discrepancies in toxicity data (e.g., acute vs. chronic effects) may arise from:

- Experimental Variability : Differences in animal models (e.g., rodents vs. zebrafish) or exposure routes (oral vs. dermal) .

- Methodology :

- Dose-Response Studies : Conduct in vitro assays (e.g., MTT on HEK293 cells) to establish LC values.

- Metabolite Analysis : Use LC-MS to identify degradation products that may contribute to toxicity .

- Comparative Toxicology : Cross-reference with structurally related compounds (e.g., benzoyl chloride) to infer hazard classifications .

Advanced: What strategies optimize the use of this compound in peptide synthesis or protein modification?

- Selective Acylation : Employ pH-controlled reactions (pH 8–9) to target primary amines (e.g., lysine residues) while minimizing side reactions with thiols .

- Kinetic Monitoring : Use stopped-flow spectrophotometry to track acylation rates and adjust reagent stoichiometry dynamically.

- Quenching Protocols : Terminate reactions with excess glycine or Tris buffer to scavenge unreacted chloride .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

- DFT Calculations : Model transition states for nucleophilic acyl substitution using software like Gaussian or ORCA. Focus on frontier molecular orbitals (HOMO/LUMO) to predict electrophilicity .

- Solvent Effects : Simulate solvation free energies in polar aprotic solvents (e.g., DMF) to optimize reaction conditions .

- Docking Studies : Predict interactions with biological targets (e.g., proteases) using AutoDock Vina, guided by crystallographic data from similar inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.